molecular formula C10H12O2 B1593843 Methyl 2-ethylbenzoate CAS No. 50604-01-8

Methyl 2-ethylbenzoate

Cat. No. B1593843
CAS RN: 50604-01-8
M. Wt: 164.2 g/mol
InChI Key: KQQKFHNRMJHXLR-UHFFFAOYSA-N
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Description

“Methyl 2-ethylbenzoate” is an organic compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Molecular Structure Analysis

“Methyl 2-ethylbenzoate” has a molecular structure represented by the formula C10H12O2 . The structure consists of a benzene ring substituted with an ethyl group at the 2-position and a methyl ester group at the 1-position .


Physical And Chemical Properties Analysis

“Methyl 2-ethylbenzoate” is a liquid at room temperature . It has a molecular weight of 164.2 .

Scientific Research Applications

Cyclopropanation of Electron-deficient Alkenes

A mechanistic study on cyclopropanation of electron-deficient alkenes, including methyl acrylate with ethyl diazoacetate (EDA), was conducted. This study aimed to understand the activity and sensitivity of cobalt(II) catalysts in this reaction. Key intermediates, such as cobalt(III)-carbene radicals, were identified using kinetic studies, EPR spin-trapping experiments, and DFT studies (Chirila, Brands, & Bruin, 2018).

Photodegradation of Parabens

Research on the photochemical degradation of parabens, including methyl- and ethyl-parabens, was conducted using ultraviolet C lamps. This study analyzed the kinetics of hydroxyl radicals reaction and photolysis quantum yields, identifying hydroxylation as the main pathway (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Transesterification/Acylation Reactions

N-heterocyclic carbenes (NHC) were found to be efficient catalysts in transesterification involving various esters and alcohols. This research demonstrated the potential of NHC catalysts in the acylation of alcohols with methyl esters (Grasa, Gueveli, Singh, & Nolan, 2003).

Adsorption onto Activated Carbon

A study on the adsorption of parabens, including methyl- and ethyl-parabens, onto activated carbon showed how adsorbate-adsorbent interactions are influenced by surface characteristics of the carbon. This research has implications for the removal of such compounds from water sources (Moreno-Marenco, Giraldo, & Moreno-Piraján, 2019).

Occurrence and Fate in Aquatic Environments

An extensive review detailed the occurrence, fate, and behavior of parabens in aquatic environments. This study highlighted the continuous introduction of parabens into the environment and their presence in surface water and sediments (Haman, Dauchy, Rosin, & Munoz, 2015).

Electrochemical Sensing in Solutions and Water

The electrochemical behavior of parabens, including methyl- and ethyl-parabens, was investigated for potential use in detection and analytical applications, particularly in water systems (Radovan, Cinghiță, Manea, Mincea, Cofan, & Ostafe, 2008).

Safety and Hazards

“Methyl 2-ethylbenzoate” is classified as a combustible liquid. It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQKFHNRMJHXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342606
Record name Methyl 2-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethylbenzoate

CAS RN

50604-01-8
Record name Methyl 2-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50604-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 11.8 g. (0.076 mole) of 2-ethylbenzoic acid in 25 ml. of absolute methanol is treated cautiously with 2.5 ml. of concentrated sulfuric acid and heated to reflux. After 4 hours, the mixture is poured onto ice and the oily product is extracted into ether. Evaporation of the washed (water, 5% aqueous sodium bicarbonate and water) and dried extract under reduced pressure leaves methyl 2-ethylbenzoate as the residual colorless oil in a yield of 86%.
Quantity
0.076 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Ethyl-benzoic acid (3.0 g, 20.0 mmol) was dissolved in MeOH (20 mL) and catalytic quantity of sulfuric acid (1 mL) was added. The mixture was refluxed overnight, after that the solvent was evaporated under reduced pressure; the crude was dissolved in DCM and washed with saturated Na2CO3 to basic pH. The organic phase was dried and evaporated under reduced pressure, and the product (2.9 g, yield 88%) was used without further purification
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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